molecular formula C20H24N6O2 B2642330 1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-60-1

1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2642330
CAS No.: 941875-60-1
M. Wt: 380.452
InChI Key: WDSISZRZXMTORE-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which are an important class of molecules with diverse chemical and biological properties. They are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Scientific Research Applications

Directed Lithiation

Directed lithiation of urea derivatives has been explored for synthesizing various substituted products. Studies demonstrate that lithiation followed by reactions with electrophiles can yield high yields of the corresponding substituted products. This process is applicable to the preparation of urea derivatives, showing potential in the synthesis of complex molecules (Smith et al., 2013).

Role in Infarct Size Reduction

The compound has been investigated for its role in reducing myocardial infarct size, highlighting its potential as a therapeutic agent. Research indicates that specific urea derivatives can significantly impact the reduction of infarct size, suggesting applications in cardiovascular disease treatments (Hashimoto et al., 2001).

Green Chemistry Syntheses

Ureas are traditionally synthesized using hazardous reagents, but recent advancements favor cleaner alternatives. Research into phosgene substitutes for urea synthesis aligns with green chemistry principles, offering safer and environmentally friendly methodologies (Bigi et al., 2000).

Rheology and Gelation

The anion identity significantly influences the rheology and gelation properties of certain urea derivatives, allowing for the tuning of these materials' physical properties. This finding suggests applications in material science, particularly in developing new gel-based materials (Lloyd & Steed, 2011).

Variation in Site of Lithiation

The site of lithiation on N′-aryl-N,N-dimethylureas can vary depending on the aryl ring substituent, impacting the synthesis of 2-substituted derivatives. This variability offers insights into the lithiation process and its application in synthesizing specific substituted derivatives (Smith et al., 1999).

Synthesis and Metal Chelating Effects

Research on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects showcases the diverse applications of urea derivatives in pharmacology and biochemistry. These compounds exhibit significant inhibition profiles against key enzymes, indicating their potential in drug development (Sujayev et al., 2016).

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-20(2,3)14-5-7-15(8-6-14)22-19(27)21-13-18-23-24-25-26(18)16-9-11-17(28-4)12-10-16/h5-12H,13H2,1-4H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSISZRZXMTORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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